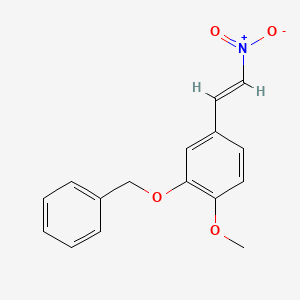

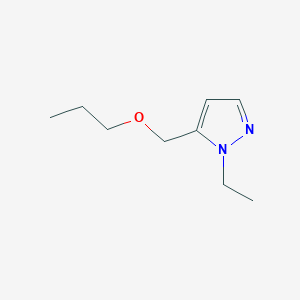

![molecular formula C13H16N2OS B2798768 N-(4,5-二甲基苯并[3,4-d]噻唑-2-基)异丁酰胺 CAS No. 864860-83-3](/img/structure/B2798768.png)

N-(4,5-二甲基苯并[3,4-d]噻唑-2-基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide” is a chemical compound. It’s related to a class of compounds known as thiazoles, which have been found to have diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .科学研究应用

抗癌活性:Duran 和 Demirayak (2012) 的一项研究探索了与 N-(4,5-二甲基苯并[d]噻唑-2-基)异丁酰胺相关的噻唑衍生物的合成。这些化合物对各种人类肿瘤细胞系表现出抗癌活性,尤其是对黑色素瘤型细胞系 (Duran & Demirayak, 2012)。

阿尔茨海默病治疗:Helal 等人 (2004) 发现了一种与 N-(4,5-二甲基苯并[d]噻唑-2-基)异丁酰胺密切相关的化合物,由于其抑制细胞周期蛋白依赖性激酶 5,显示出作为阿尔茨海默病治疗的潜力 (Helal 等人,2004)。

缓蚀:Farahati 等人 (2019) 合成了用于铜表面缓蚀的噻唑化合物。这些化合物,包括与 N-(4,5-二甲基苯并[d]噻唑-2-基)异丁酰胺在结构上类似的化合物,显示出很高的抑制效率,表明它们作为有效缓蚀剂的潜力 (Farahati 等人,2019)。

细胞毒性和凋亡诱导:Yurttaş 等人 (2018) 研究了噻唑衍生物的抗增殖活性。一些化合物,包括 N-(4,5-二甲基苯并[d]噻唑-2-基)异丁酰胺的变体,对各种细胞系表现出显着的细胞毒性并诱导凋亡 (Yurttaş、Demir 和 Çiftçi,2018)。

安全油墨应用:陆和夏 (2016) 合成了一种新型的半切割十字形分子,其中包括一个苯并[d]噻唑-2-基。由于该分子在不同刺激下可逆变色,因此显示出用作安全油墨的潜力 (陆和夏,2016)。

抗菌剂:Faidallah 等人 (2013) 合成了噻唑并[4,5-d]哒嗪的新型衍生物及相关化合物,对各种细菌菌株和真菌表现出显着的抗菌活性 (Faidallah、Rostom、Basaif、Makki 和 Khan,2013)。

作用机制

Target of Action

The primary targets of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide are currently unknown. This compound is structurally similar to other benzothiazoles, which have been found to interact with a variety of biological targets

Mode of Action

Given its structural similarity to other benzothiazoles, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling . .

Biochemical Pathways

The specific biochemical pathways affected by N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide are currently unknown. Benzothiazoles are a diverse group of compounds that can affect a wide range of biochemical pathways

Pharmacokinetics

The pharmacokinetic properties of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Action Environment

The action, efficacy, and stability of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details about how these factors might affect this compound are currently unknown .

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-7(2)12(16)15-13-14-11-9(4)8(3)5-6-10(11)17-13/h5-7H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAVYIJBJYSLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)

![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2798701.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)